molecular formula C20H23N3O5S2 B2726538 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 865592-31-0

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No.: B2726538
CAS No.: 865592-31-0
M. Wt: 449.54
InChI Key: IDWQSYYHGTXXHR-UHFFFAOYSA-N
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Description

N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide is a benzothiazole-derived compound featuring a diethylsulfamoyl substituent at position 6 of the benzothiazole ring and a 2,4-dimethoxybenzamide moiety at position 2. Its molecular formula is C₁₉H₂₂N₃O₅S₂ (calculated molecular weight: 436.52 g/mol). The diethylsulfamoyl group enhances hydrogen-bonding capacity (donor: 1; acceptor: 5) and modulates lipophilicity (predicted XLogP: ~3.8), while the methoxy groups on the benzamide ring influence electronic properties and steric interactions .

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-5-23(6-2)30(25,26)14-8-10-16-18(12-14)29-20(21-16)22-19(24)15-9-7-13(27-3)11-17(15)28-4/h7-12H,5-6H2,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWQSYYHGTXXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N3O4S2
  • Molecular Weight : 418.51 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exhibit its effects through the following mechanisms:

  • Enzyme Inhibition : The benzothiazole moiety can bind to the active sites of various enzymes, inhibiting their activity. This inhibition can lead to alterations in metabolic pathways.
  • Receptor Modulation : The compound may interact with cellular receptors, potentially modulating signaling pathways that influence cell growth and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress.

Biological Activity and Therapeutic Potential

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Effects : Research indicates that it may possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assays : A study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated an IC50 value of approximately 15 µM for HeLa cells, suggesting significant anticancer potential .
  • Anti-inflammatory Testing : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) levels compared to control groups .
  • Antimicrobial Activity Evaluation : The compound was tested against several bacterial strains including E. coli and S. aureus. It demonstrated inhibitory concentrations ranging from 20 to 50 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 15 µM (HeLa cells)
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntimicrobialInhibitory concentrations 20-50 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a benzothiazole-2-yl benzamide core with several analogs, differing primarily in substituents at position 6 of the benzothiazole ring and the benzamide moiety. Below is a comparative analysis based on structural features, physicochemical properties, and reported bioactivities:

Table 1: Structural and Functional Comparison of Analogous Benzothiazole Derivatives

Compound Name Substituent (Benzothiazole Position 6) Benzamide Substituents Molecular Weight (g/mol) Hydrogen Bond Profile (Donor/Acceptor) Reported Bioactivity/Application Reference
N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide Diethylsulfamoyl 2,4-Dimethoxy 436.52 1/5 Not explicitly reported (inference: kinase/receptor modulation) -
N-(1,3-Benzothiazol-2-yl)-2,4-dimethoxybenzamide None 2,4-Dimethoxy 314.36 1/5 Unreported; used in NMR studies
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) Trifluoromethyl 3,4,5-Trimethoxy 454.42 1/6 CK-1δ inhibitor (pIC₅₀: 7.8; GlideXP score: -3.78 kcal/mol)
AZ1 (GPR81 agonist) (1-Methyl-4-piperidyl)sulfonyl 2-Chloro-4-ethoxy-5-pyrazol-1-yl 627.18 2/8 GPR81 agonist; inhibits lipolysis
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Bromo, Ethyl, Dimethylsulfamoyl 4-(Dimethylsulfamoyl) 538.43 1/6 Unreported; structural analog for SAR

Key Observations

Substituent Effects on Bioactivity: The trifluoromethyl group in BTA confers high lipophilicity (XLogP ~4.2), enhancing membrane permeability and CK-1δ inhibition. Sulfamoyl vs. Sulfonyl Groups: AZ1’s piperidylsulfonyl group contributes to GPR81 selectivity through steric and electronic interactions, whereas the diethylsulfamoyl group in the target compound may favor interactions with kinases or proteases due to its flexible ethyl chains and hydrogen-bonding sulfonamide.

Benzamide Modifications :

  • The 2,4-dimethoxy pattern in the target compound and its simpler analog provides electron-donating effects, which may stabilize π-π stacking with aromatic residues in binding pockets.
  • BTA’s 3,4,5-trimethoxy substitution increases steric bulk and electron density, likely enhancing affinity for CK-1δ’s hydrophobic active site.

Physicochemical Properties :

  • The bromo-ethyl-dimethylsulfamoyl analog exhibits higher molecular weight (538.43 g/mol) and halogen-induced polarity, which may reduce metabolic clearance compared to the target compound.
  • The target compound’s diethylsulfamoyl group likely improves metabolic stability over AZ1’s piperidylsulfonyl group, which may undergo cytochrome P450-mediated oxidation .

Q & A

Q. What are the standard synthetic routes for this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves coupling a benzothiazol-2-amine derivative with a substituted benzoyl chloride under nucleophilic acyl substitution. Key parameters include:

  • Temperature : Optimal control (e.g., reflux in DMF at 120°C) ensures high yields .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
  • Catalysts : Piperidine or DIPEA (N-ethyl-N,N-diisopropylamine) accelerates amide bond formation .
  • Purification : Crystallization from DMF/H₂O or chromatography ensures purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirms structural integrity, e.g., methoxy protons at ~3.8–4.0 ppm and aromatic protons in the benzothiazole ring .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 335.6 for related benzamide derivatives) .
  • HPLC : Assesses purity (>95% required for biological assays) .

Q. What are the hypothesized biological targets based on structural analogs?

Sulfonamide and benzothiazole moieties suggest potential inhibition of bacterial dihydropteroate synthase (DHPS) or interaction with enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and purity compared to traditional methods?

Microwave irradiation reduces reaction time (e.g., 2 hours vs. overnight) and enhances regioselectivity by uniformly heating reactants. For example, DMSO as a solvent under microwaves achieves >90% yield for analogous benzothiazole derivatives .

Q. What strategies resolve contradictions between in vitro antibacterial activity and in silico predictions?

  • Experimental validation : Use agar dilution assays to confirm minimum inhibitory concentrations (MICs) against Gram-positive/negative pathogens .
  • Computational refinement : Adjust docking parameters (e.g., flexible ligand vs. rigid receptor) in molecular dynamics simulations to align with empirical data .

Q. How can crystallographic data (e.g., SHELX-refined structures) elucidate molecular conformation and interactions?

X-ray diffraction reveals intermolecular hydrogen bonds (e.g., N–H⋯N) and π-π stacking between benzamide and thiazole rings. SHELXL refines thermal displacement parameters (U-values) to resolve disorder in crystal lattices .

Q. What methodological approaches are recommended for studying structure-activity relationships (SAR)?

  • Derivatization : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy) to assess steric/electronic effects .
  • QSAR modeling : Use Gaussian-based DFT calculations to correlate logP values with antibacterial potency .

Q. How can researchers address low solubility during biological testing?

  • Co-solvents : Use DMSO (<10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .

Q. What in vitro assays are suitable for evaluating enzyme inhibition, and how should controls be designed?

  • Fluorescence-based assays : Monitor PFOR inhibition via NADH oxidation (λex = 340 nm, λem = 460 nm) .
  • Controls : Include known inhibitors (e.g., nitazoxanide) and enzyme-free blanks to validate specificity .

Q. How do solvent polarity and catalyst selection impact synthesis efficiency?

  • Polar solvents : DMF stabilizes transition states in amidation but may require post-reaction neutralization .
  • Catalysts : DIPEA outperforms pyridine in suppressing side reactions (e.g., hydrolysis of benzoyl chloride) .

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